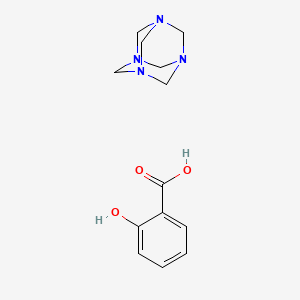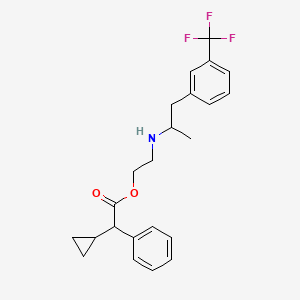
Morpholine sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine sulfamate is an organic compound that features both amine and ether functional groups. It is a derivative of morpholine, a heterocyclic amine with the chemical formula C₄H₉NO. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morpholine sulfamate can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfamic acid under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent like dichloromethane. The reaction is carried out at a temperature range of 0°C to 25°C, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where morpholine and sulfamic acid are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the product is isolated through distillation or extraction. The industrial process ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
Morpholine sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of morpholine sulfamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with proteins and nucleic acids, affecting various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the sulfamate group.
Piperidine: Another heterocyclic amine with similar applications but different chemical properties.
Tetrahydrofuran: A cyclic ether with similar solvent properties but different reactivity.
Uniqueness
Morpholine sulfamate is unique due to its combination of amine and sulfamate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
52636-67-6 |
|---|---|
Fórmula molecular |
C4H12N2O4S |
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
morpholine;sulfamic acid |
InChI |
InChI=1S/C4H9NO.H3NO3S/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H3,1,2,3,4) |
Clave InChI |
PHUIJNUKWTUKLJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
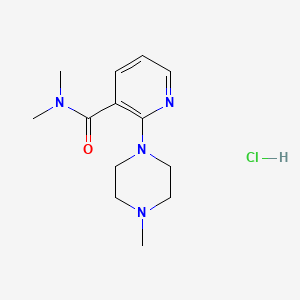

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

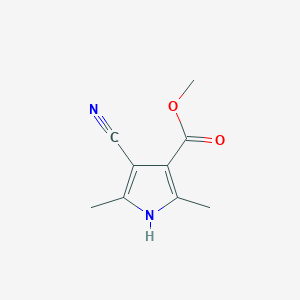
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
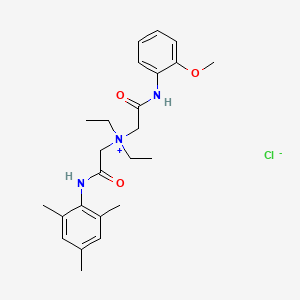
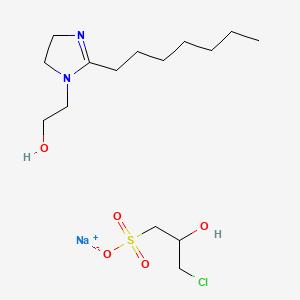
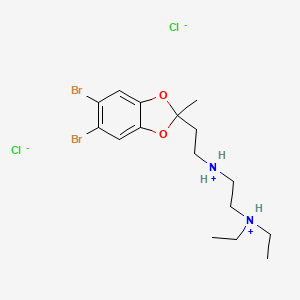
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
